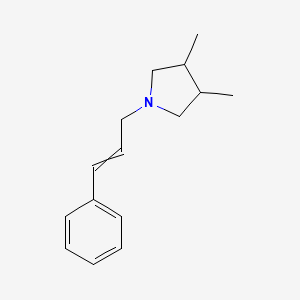
3,4-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine is an organic compound characterized by its pyrrolidine ring substituted with dimethyl groups at positions 3 and 4, and a phenylprop-2-en-1-yl group at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine typically involves the alkylation of pyrrolidine derivatives. One common method includes the reaction of 3,4-dimethylpyrrolidine with 3-phenylprop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bond in the phenylprop-2-en-1-yl group to a single bond, resulting in saturated derivatives.
Substitution: The pyrrolidine ring can participate in substitution reactions, where the dimethyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Aldehydes, ketones.
Reduction Products: Saturated derivatives.
Substitution Products: Various substituted pyrrolidines.
Applications De Recherche Scientifique
3,4-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its pharmacological potential.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
3-Phenylprop-2-en-1-ol: Shares the phenylprop-2-en-1-yl group but lacks the pyrrolidine ring.
3,4-Dimethylpyrrolidine: Contains the pyrrolidine ring with dimethyl groups but lacks the phenylprop-2-en-1-yl group.
Uniqueness: 3,4-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the pyrrolidine ring and the phenylprop-2-en-1-yl group allows for versatile applications in various fields of research.
Activité Biologique
3,4-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula C15H21N and a molecular weight of approximately 215.33 g/mol, exhibits structural features that may contribute to various pharmacological effects. This article aims to summarize the biological activity of this compound based on available research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR).
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H21N |
| Molecular Weight | 215.334 g/mol |
| LogP | 3.3696 |
| PSA | 3.24 Ų |
Structural Features
The structure of this compound consists of a pyrrolidine ring substituted with a dimethyl group and a phenylpropene moiety. This configuration may influence its interactions with biological targets.
Anticonvulsant Activity
Research has indicated that certain pyrrolidine derivatives exhibit anticonvulsant properties. For instance, studies on related compounds have shown significant activity against seizures in animal models, suggesting that modifications in the pyrrolidine structure can enhance anticonvulsant efficacy. The structure-activity relationship indicates that substituents on the phenyl ring play a crucial role in modulating activity levels .
Cytotoxicity and Antiproliferative Effects
Preliminary investigations into the cytotoxic effects of this compound suggest potential antiproliferative activity against various cancer cell lines. For example, similar compounds have demonstrated IC50 values less than those of standard chemotherapeutic agents like doxorubicin . The presence of specific functional groups in the phenyl moiety appears to enhance cytotoxicity, indicating that further exploration into this compound's SAR could yield promising results for cancer treatment.
Synthesis and Evaluation
A study synthesized several pyrrolidine derivatives, including this compound, and evaluated their biological activities through in vitro assays. The results indicated that certain derivatives exhibited significant anticonvulsant effects alongside notable cytotoxicity against cancer cell lines .
Comparative Analysis
A comparative analysis of various pyrrolidine derivatives demonstrated that modifications at specific positions on the pyrrolidine ring could lead to enhanced biological activities. For instance, the introduction of electron-donating groups on the phenyl ring significantly improved anticancer efficacy compared to unsubstituted analogs .
Propriétés
Numéro CAS |
646450-02-4 |
|---|---|
Formule moléculaire |
C15H21N |
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
3,4-dimethyl-1-(3-phenylprop-2-enyl)pyrrolidine |
InChI |
InChI=1S/C15H21N/c1-13-11-16(12-14(13)2)10-6-9-15-7-4-3-5-8-15/h3-9,13-14H,10-12H2,1-2H3 |
Clé InChI |
QHKHLEKLVRGGLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC1C)CC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















